molecular formula C20H17CuN2S B137853 (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) CAS No. 130808-14-9

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)

Cat. No. B137853
M. Wt: 381 g/mol
InChI Key: JYJJHLVBPPUMLN-UHFFFAOYSA-M
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Description

“(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)” is a complex compound. The 2,9-Dimethyl-1,10-phenanthroline part, also known as Neocuproine, is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones .


Synthesis Analysis

2,9-Dimethyl-1,10-phenanthroline is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones . The synthesis of this compound involves complex chemical reactions .


Molecular Structure Analysis

The molecular formula of 2,9-Dimethyl-1,10-phenanthroline is C14H12N2 . The molecular weight is 208.26 .


Chemical Reactions Analysis

2,9-Dimethyl-1,10-phenanthroline is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones .


Physical And Chemical Properties Analysis

2,9-Dimethyl-1,10-phenanthroline is slightly soluble in water and light petroleum. It is soluble in methanol, ethanol, acetone, ether, and benzene . The melting point is between 159°C to 164°C . It is sensitive to light .

Safety And Hazards

While specific safety and hazard information for “(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)” is not available, it’s important to note that 2,9-Dimethyl-1,10-phenanthroline is incompatible with strong oxidizing agents .

properties

IUPAC Name

benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJHLVBPPUMLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17CuN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156752
Record name (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)

CAS RN

130808-14-9
Record name (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130808149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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